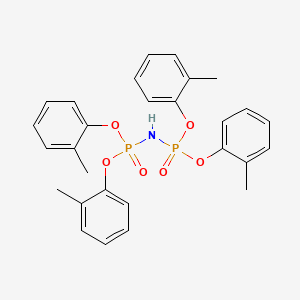![molecular formula C16H20Si B14261450 Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane CAS No. 185115-51-9](/img/structure/B14261450.png)
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a naphthalene moiety via a prop-2-en-1-yl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane typically involves the reaction of 3-(naphthalen-1-yl)prop-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified by distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl linker to a single bond.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Saturated silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[3-(phenyl)prop-2-en-1-yl]silane
- Trimethyl[3-(naphthalen-2-yl)prop-2-en-1-yl]silane
- Trimethyl[3-(anthracen-1-yl)prop-2-en-1-yl]silane
Uniqueness
Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane is unique due to the presence of the naphthalene moiety, which imparts distinct photophysical properties and potential for π-π interactions. This makes it particularly valuable in applications requiring specific electronic and structural characteristics.
Propriétés
Numéro CAS |
185115-51-9 |
|---|---|
Formule moléculaire |
C16H20Si |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
trimethyl(3-naphthalen-1-ylprop-2-enyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)13-7-11-15-10-6-9-14-8-4-5-12-16(14)15/h4-12H,13H2,1-3H3 |
Clé InChI |
NVKZRLDNNBQFBF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)


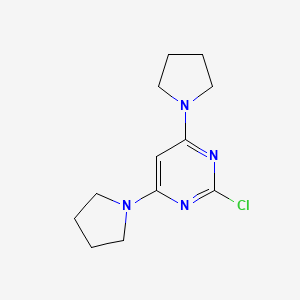

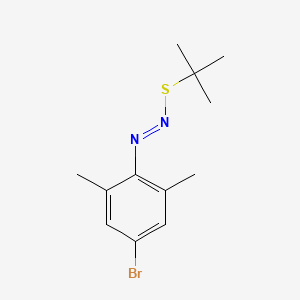
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)

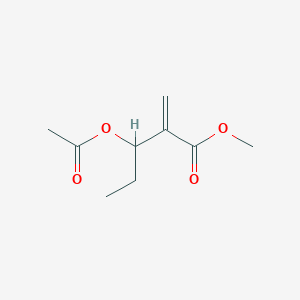
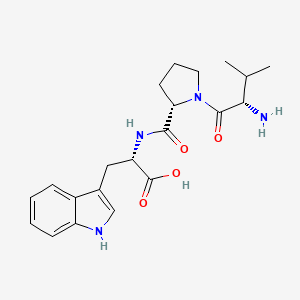

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
